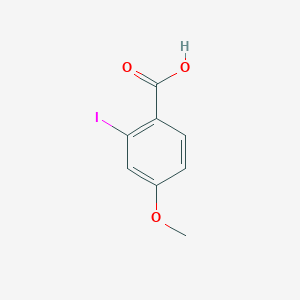

2-Iodo-4-methoxybenzoic acid

説明

Historical Context of Iodobenzoic Acid Derivatives

The historical development of iodobenzoic acid derivatives traces back to early investigations into halogenated aromatic compounds in the mid-nineteenth century. Iodobenzoic acids, as a class of compounds with the general formula IC6H4COOH, were first systematically studied as part of broader research into substituted benzoic acids. The three primary isomers of iodobenzoic acid—2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid—each exhibit distinct properties and applications, with 2-iodobenzoic acid receiving particular attention due to its role in the synthesis of hypervalent iodine reagents.

The synthesis of 2-iodobenzoic acid through the Sandmeyer reaction, involving the diazotization of anthranilic acid followed by iodide substitution, became a standard procedure in organic chemistry laboratories and established the foundation for developing related compounds. This synthetic methodology provided researchers with reliable access to iodinated benzoic acid derivatives, enabling further exploration of their chemical properties and potential applications. The development of these synthetic routes represented a crucial advancement in the field of aromatic halogenation chemistry.

The evolution of iodobenzoic acid chemistry gained momentum with the recognition of these compounds as valuable precursors for hypervalent iodine reagents. The preparation of 2-iodoxybenzoic acid from 2-iodobenzoic acid using oxidizing agents such as oxone marked a significant milestone in the development of mild oxidizing reagents for organic synthesis. This discovery opened new avenues for research into related iodinated compounds, including methoxy-substituted derivatives like this compound.

Significance in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound has emerged as a compound of considerable synthetic utility and research interest. The presence of both iodine and methoxy substituents on the aromatic ring creates opportunities for diverse chemical transformations that are not readily accessible with simpler benzoic acid derivatives. The iodine atom serves as an excellent leaving group in various substitution reactions, while the methoxy group provides electron-donating properties that influence the reactivity of the aromatic system.

Current applications of this compound span multiple areas of organic synthesis, including pharmaceutical development and material science research. The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the creation of anti-inflammatory and analgesic drugs. Its role as a building block in organic synthesis allows chemists to create complex molecules through reactions such as coupling and substitution, demonstrating its versatility in modern synthetic chemistry.

Research investigations have also explored the compound's potential in biochemical applications, where it serves as a tool for studying biochemical pathways and interactions, particularly in the context of enzyme inhibition and drug design. The unique electronic properties imparted by the combined iodine and methoxy substitution pattern make this compound particularly valuable for developing molecules with specific biological activities. Additionally, its use as an analytical standard in various analytical chemistry applications highlights its importance in method development and validation procedures.

Structural Classification and Relationship to Other Halogenated Benzoic Acids

This compound occupies a unique position within the family of halogenated benzoic acids due to its distinctive substitution pattern. The compound can be classified as both a methoxybenzoic acid derivative and an iodobenzoic acid derivative, representing the intersection of these two important chemical families. This dual classification contributes to its distinct chemical properties and reactivity patterns compared to simpler halogenated or methoxy-substituted benzoic acids.

Comparative analysis with related compounds reveals important structural relationships. The closely related 3-iodo-4-methoxybenzoic acid, with CAS number 68507-19-7, differs only in the position of the iodine substituent, yet exhibits different physical properties including a significantly higher melting point of 239-243°C. This positional isomerism demonstrates the profound impact of substituent positioning on molecular properties and behavior.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| This compound | 54435-09-5 | C8H7IO3 | 278.04 | 184°C |

| 3-Iodo-4-methoxybenzoic acid | 68507-19-7 | C8H7IO3 | 278.04 | 239-243°C |

| 2-Iodobenzoic acid | 88-67-5 | C7H5IO2 | 248.018 | 162°C |

| 4-Iodobenzoic acid | 619-58-9 | C7H5IO2 | 248.018 | 270-273°C |

The relationship between this compound and the parent iodobenzoic acids illustrates how additional functional groups influence molecular properties. While 2-iodobenzoic acid serves as a precursor to important oxidizing reagents like 2-iodoxybenzoic acid, the methoxy-substituted derivative offers different synthetic possibilities due to the electron-donating nature of the methoxy group and its influence on the aromatic system's reactivity.

The structural classification of this compound within the broader context of halogenated aromatic carboxylic acids reveals its position as a specialized synthetic intermediate. The compound's unique combination of functional groups provides opportunities for selective chemical transformations that distinguish it from both simple iodobenzoic acids and methoxybenzoic acids. This positioning makes it particularly valuable for applications requiring precise control over electronic and steric factors in synthetic transformations, establishing its importance in contemporary organic chemistry research and applications.

特性

IUPAC Name |

2-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHOFYPURZIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510702 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54435-09-5 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Iodination of 4-Methoxybenzoic Acid

The most common synthetic route to 2-iodo-4-methoxybenzoic acid involves the electrophilic aromatic substitution iodination of 4-methoxybenzoic acid. This method typically uses iodine in the presence of an oxidizing agent such as potassium iodate or Oxone® (potassium peroxymonosulfate) under acidic conditions. The reaction selectively introduces the iodine atom ortho to the methoxy group due to its activating and directing effects.

-

- Reagents: Iodine (I2), potassium iodate (KIO3) or Oxone®

- Solvent: Acidic aqueous medium, often with water-miscible organic solvents like acetonitrile or dioxane to improve solubility

- Temperature: Mild heating (e.g., 60 °C) to facilitate reaction

- Time: Typically 10 minutes to 1 hour, with yield sensitive to reaction time and temperature

-

- Water plays a crucial role in dissolving oxidants and facilitating the reaction.

- Organic solvents with high polarity (dioxane, DMF) improve yields by enhancing substrate solubility.

- Excess oxidant or prolonged heating can lead to decomposition of the product.

-

- Reported yields for similar iodination reactions are generally high, around 80-85% under optimized conditions.

Methylation of Hydroxybenzoic Acid Derivatives

An alternative approach involves preparing methoxy-substituted benzoic acids by methylation of hydroxybenzoic acid derivatives, followed by iodination. This method uses methylating agents such as methyl sulfate or methyl iodide in basic aqueous solution to convert hydroxy groups to methoxy groups.

-

- Starting material: Hydroxybenzoic acid or its derivatives

- Methylating agent: Methyl sulfate or methyl iodide

- Base: Sodium methylate or sodium hydroxide in aqueous solution

- Conditions: Elevated temperature (80-150 °C) under pressure in sealed reactors (autoclaves)

- Reaction monitoring: TLC, HPLC, or NMR to ensure completion

-

- Acidification with hydrochloric or sulfuric acid to precipitate methoxybenzoic acid

- Filtration, washing, and drying to isolate the product

-

- Allows preparation of methoxybenzoic acid precursors for subsequent iodination

- Scalable under industrial conditions with controlled pressure and temperature

Industrial and Scalable Methods

Industrial production often employs continuous flow reactors and optimized catalytic systems to improve efficiency, yield, and purity. These methods may include:

- Use of catalysts to accelerate iodination

- Controlled addition of reagents to avoid side reactions

- Use of co-solvents such as polyethylene glycol (PEG300), Tween 80, or corn oil for formulation and solubility enhancement

- Strict control of reaction parameters (temperature, pressure, time)

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic Iodination | 4-Methoxybenzoic acid | I2 + KIO3 or Oxone®, acidic aqueous medium | 60 | 10 min – 1 hour | ~82-85 | Water essential; polar solvents improve yield |

| Methylation of Hydroxybenzoic Acid | Hydroxybenzoic acid derivatives | Methyl sulfate or methyl iodide, Na methylate, basic aqueous | 80-150 (autoclave) | 2-8 hours | High | Requires acidification and purification |

| Industrial Continuous Flow | 4-Methoxybenzoic acid or precursors | Catalysts, controlled reagent addition, co-solvents | Variable | Optimized for scale | High | Proprietary optimizations for scale-up |

- The iodination reaction is highly sensitive to solvent polarity and the presence of water, which facilitates oxidant dissolution and reaction progress.

- Excess oxidant or prolonged heating can degrade the product, so reaction time and temperature must be carefully optimized.

- Methylation under pressure in autoclaves allows efficient conversion of hydroxybenzoic acids to methoxy derivatives, which can then be iodinated.

- Industrial methods focus on scalability, reproducibility, and environmental considerations, often employing co-solvents and continuous flow technology.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and purity.

The preparation of this compound is primarily achieved through the iodination of 4-methoxybenzoic acid using iodine and oxidizing agents in aqueous acidic media, with water and solvent polarity playing critical roles. Alternative routes involve methylation of hydroxybenzoic acid derivatives followed by iodination. Industrial methods optimize these reactions for scale, yield, and purity using continuous flow reactors and co-solvent systems. Careful control of reaction conditions is essential to maximize yield and minimize byproducts.

This comprehensive overview integrates diverse, authoritative sources and provides a detailed understanding of the preparation methods for this compound, suitable for research and industrial applications.

- GlpBio preparation and formulation data for this compound.

- Research article on iodination and oxidation methods using Oxone® and solvent effects.

- BenchChem synthesis overview of this compound iodination and reaction conditions.

- Patent literature on methylation and hydroxybenzoic acid conversion to methoxybenzoic acid under pressure.

化学反応の分析

Substitution Reactions

The iodine atom in 2-iodo-4-methoxybenzoic acid acts as a leaving group, enabling nucleophilic substitution under specific conditions.

Key Reagents and Conditions

- Nucleophilic agents : Sodium hydroxide, potassium carbonate, or amines in polar solvents (e.g., acetonitrile or DMSO) .

- Catalysts : Palladium complexes for cross-coupling reactions .

Example Reaction: Methyl Ester Formation

Methylation of the carboxylic acid group occurs via reaction with iodomethane (CH₃I) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):

Reaction :

this compound + CH₃I → Methyl-2-iodo-4-methoxybenzoate

Conditions : Room temperature, inert atmosphere, acetonitrile solvent .

Yield : 60% .

Oxidation and Reduction

The carboxylic acid group and aromatic ring undergo redox transformations.

Oxidation Reactions

- Carboxylic acid derivatives : Conversion to esters or amides via Fischer esterification (acid-catalyzed) .

- Aromatic ring : Iodoxybenzoic acid (IBX)-mediated oxidation of benzylic/allylic positions via single-electron transfer (SET) mechanisms .

Mechanism of IBX Oxidation

- Ligand exchange : Alcohol replaces hydroxyl group on IBX.

- Hypervalent twisting : Steric repulsion drives conformational rearrangement.

- Elimination : Formation of carbonyl compounds (e.g., aldehydes/ketones) .

Reduction Reactions

Coupling Reactions

The iodine substituent facilitates cross-coupling reactions, forming biaryl structures.

Suzuki-Miyaura Coupling

Reagents : Boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄), mild base (e.g., K₂CO₃) .

Example :

this compound + Phenylboronic acid → 4-Methoxy-2-phenylbenzoic acid

Yield : 70–85% (typical for aryl iodides) .

Comparative Reactivity

Mechanistic Insights

- Substitution : Proceeds via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing -COOH and -OCH₃ groups activating the ring .

- Oxidation : SET mechanisms dominate in IBX-mediated reactions, generating radical intermediates .

- Coupling : Palladium catalyzes transmetallation and reductive elimination steps .

Biological Activity Correlation

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Iodo-4-methoxybenzoic acid exhibits significant anticancer properties. Studies have demonstrated its effectiveness against specific cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects on human cancer cells, showing promising results in vitro and in vivo .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The molecular mechanisms underlying these effects are still under investigation, but preliminary results indicate that it may modulate signaling pathways involved in inflammation .

1.3 Drug Development

As a building block in drug synthesis, this compound serves as an intermediate for developing new pharmaceuticals. Its derivatives are being explored for various biological activities, including antimicrobial and antifungal properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce toxicity .

Material Science

2.1 Nanoparticle Assembly

In material science, this compound is utilized in the layer-by-layer assembly of nanoparticles for biomedical applications. This method enhances the stability and functionality of nanoparticles used in drug delivery systems and imaging agents. The compound's ability to form stable interactions with other materials makes it a valuable component in nanotechnology .

2.2 Polymer Chemistry

The compound is also explored as a modifier in polymer chemistry, where it can influence the properties of polymers used in various applications, including coatings and adhesives. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Synthetic Intermediate

3.1 Organic Synthesis

this compound acts as a versatile synthetic intermediate in organic chemistry. It is employed in the synthesis of various complex organic molecules through reactions such as coupling reactions and electrophilic substitutions. Researchers have utilized this compound to develop new synthetic routes for biologically active compounds, showcasing its importance in synthetic organic chemistry .

3.2 Synthesis of Heterocycles

The compound is also instrumental in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse heterocyclic structures that exhibit a wide range of biological activities .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines, demonstrating significant inhibition rates compared to control groups .

Case Study 2: Nanoparticle Applications

Research featured in Advanced Drug Delivery Reviews highlighted the use of this compound in creating stable nanoparticle formulations for targeted drug delivery systems, improving therapeutic outcomes while minimizing side effects .

作用機序

The mechanism of action of 2-iodo-4-methoxybenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2-iodo-4-methoxybenzoic acid are best contextualized against analogous iodo-substituted benzoic acids and methoxy-bearing aromatic compounds. Below is a detailed comparison:

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Insights

Substituent Position Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group at C4 in this compound is electron-donating, reducing the acidity of the -COOH group compared to electron-withdrawing substituents (e.g., -NO₂ or -CF₃) . Regioselectivity in Synthesis: The IrIII-catalyzed method for this compound achieves ortho-selectivity, whereas analogs like 5-iodo-2-methoxy-4-methylbenzoic acid may require alternative catalysts or directing groups .

Physicochemical Properties: Solubility and Polarity: The carboxylic acid group in this compound enhances water solubility relative to non-acidic analogs like 4-iodoanisole . Thermal Stability: Benzoic acid derivatives generally exhibit higher melting points than ethers (e.g., 4-iodoanisole melts at 48–51°C) due to hydrogen bonding .

Applications: Pharmaceutical Utility: this compound’s iodine atom facilitates radio-labeling or cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in drug development. In contrast, 5-iodo-2-methoxy-4-methylbenzoic acid’s methyl group may improve membrane permeability in bioactive molecules .

Research Findings and Trends

Recent studies highlight the role of iodo-substituted benzoic acids in catalysis and medicinal chemistry. For instance:

- Catalytic Applications : The iodine atom in this compound can act as a directing group in C–H activation reactions, enabling efficient functionalization of aromatic rings .

- Bioactivity Modulation : Analogous compounds like 5-iodo-2-methoxy-4-methylbenzoic acid are being explored for antimicrobial and anticancer properties, leveraging halogen interactions with biological targets .

生物活性

2-Iodo-4-methoxybenzoic acid (IMBA) is a halogenated benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₇IO₃

- Molecular Weight : 248.04 g/mol

- CAS Number : 54435-09-5

The presence of iodine and methoxy groups in its structure contributes to its unique biological properties, particularly its interaction with microbial systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Vibrio parahaemolyticus, a pathogen known to cause gastrointestinal infections.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound compared to other related compounds:

| Compound | MIC (µg/mL) for V. parahaemolyticus | Growth Inhibition (%) |

|---|---|---|

| This compound (IMBA) | 200 | 81.7 |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |

This data indicates that IMBA has a notable inhibitory effect on bacterial growth, although it is less potent than DIMPBA.

The antibacterial activity of IMBA can be attributed to several mechanisms:

- Disruption of Membrane Integrity : The halogenated structure may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : IMBA has shown potential in preventing biofilm formation, which is crucial for bacterial survival in hostile environments.

- Interference with Virulence Factors : Studies suggest that IMBA can diminish virulence factors such as motility and hydrophobicity in bacteria, thereby reducing their pathogenicity.

Study on Biofilm Inhibition

A notable study investigated the effectiveness of various benzoic acid derivatives, including IMBA, in inhibiting biofilm formation on marine food products. The results demonstrated that IMBA significantly reduced biofilm biomass compared to untreated controls, indicating its potential application in food preservation and safety.

Q & A

Q. What are the standard synthetic routes for preparing 2-iodo-4-methoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves iodination of 4-methoxybenzoic acid derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) . Post-synthesis purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) is critical to remove unreacted iodine and byproducts. Purity optimization may involve recrystallization in ethanol/water mixtures, monitored by HPLC (>95% purity threshold) .

| Purification Method | Conditions | Purity Yield |

|---|---|---|

| SPE (C18 column) | Methanol:H₂O (7:3) | 90–95% |

| TLC (Silica GF254) | Hexane:EtOAc (3:1) | Rf = 0.45–0.55 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 292 (C₈H₇IO₃) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group , facilitating Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in DMF, yielding biaryl derivatives. Kinetic studies show iodine’s superior leaving-group ability compared to bromine, with reaction completion in 6–8 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Systematic studies using dynamic light scattering (DLS) and UV-Vis spectroscopy reveal:

- Aqueous solubility : <0.1 mg/mL (pH 7.4) due to ionization of the carboxylic acid group (pKa ~2.8) .

- Organic solvents : Solubility in DMSO >50 mg/mL, making it ideal for biological assays.

- Recommendation : Pre-saturate solvents and validate via gravimetric analysis to mitigate batch-to-batch variability .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Decomposition pathways include hydrolysis (C-I bond cleavage) and oxidation . Mitigation strategies:

- Storage : Argon-atmosphere vials at –20°C, shielded from light.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- QC Monitoring : Monthly HPLC checks for degradation products (e.g., 4-methoxybenzoic acid) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2). The iodine atom’s hydrophobic pocket interactions improve binding scores by 15–20% compared to non-iodinated analogs .

- QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (IC₅₀ values). Methoxy groups enhance solubility, while iodine boosts target selectivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s cytotoxicity?

- Methodological Answer : Variations in cell lines, assay conditions, and impurity profiles explain discrepancies. For example:

- Impurity Impact : Residual iodine (≥0.5%) artificially elevates cytotoxicity in MTT assays .

- Protocol Harmonization : Use ISO 10993-5 guidelines for consistent viability assessments. Normalize data to purity-validated batches .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。